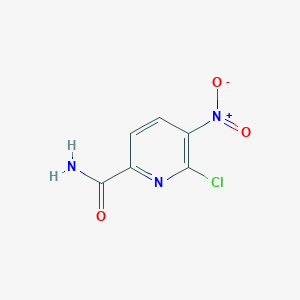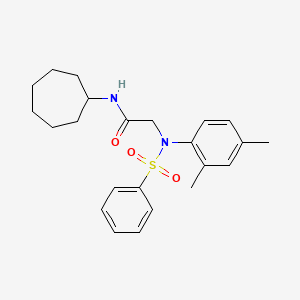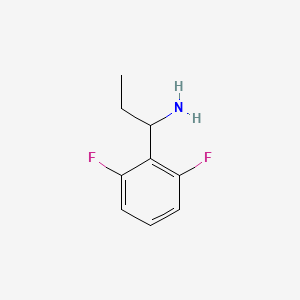![molecular formula C19H18O2 B12496030 {2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol](/img/structure/B12496030.png)
{2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol: is an organic compound that belongs to the class of naphthalenes It features a naphthalene ring system substituted with a methanol group and a 4-methylbenzyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol typically involves the reaction of 2-hydroxynaphthalene with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage. The resulting intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methanol group in {2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the naphthalene ring system, using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nitric acid, halogens, sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro or halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Biology:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It can be used as a probe in biochemical assays to study enzyme-substrate interactions.
Medicine:
Therapeutics: The compound may exhibit pharmacological properties that can be explored for therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry:
Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.
Coatings and Paints: The compound’s stability and reactivity make it suitable for use in coatings and paints to improve their durability and performance.
Wirkmechanismus
The mechanism of action of {2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. For example, if the compound acts as an enzyme inhibitor, it may block the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
- {2-[(4-Methylbenzyl)oxy]naphthalen-1-yl}methanol
- {2-[(4-Ethylbenzyl)oxy]naphthalen-1-yl}methanol
- {2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methanol
Comparison:
- Structural Differences: The similar compounds differ in the substituents on the benzyl group (e.g., methyl, ethyl, chloro).
- Reactivity: These structural differences can influence the reactivity and chemical behavior of the compounds, such as their susceptibility to oxidation or substitution reactions.
- Applications: The unique structural features of this compound may confer specific advantages in certain applications, such as enhanced binding affinity to molecular targets or improved stability in industrial processes.
Eigenschaften
Molekularformel |
C19H18O2 |
|---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
[2-[(4-methylphenyl)methoxy]naphthalen-1-yl]methanol |
InChI |
InChI=1S/C19H18O2/c1-14-6-8-15(9-7-14)13-21-19-11-10-16-4-2-3-5-17(16)18(19)12-20/h2-11,20H,12-13H2,1H3 |
InChI-Schlüssel |
BQQAFNQINQHVJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B12495948.png)
![methyl 2-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B12495956.png)


![1-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495972.png)
![1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol](/img/structure/B12495976.png)



![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B12496004.png)
methanone](/img/structure/B12496011.png)

![3-hydroxy-4-(2-hydroxy-5-nitrophenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12496019.png)
![4-(5-bromo-2-hydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12496029.png)
